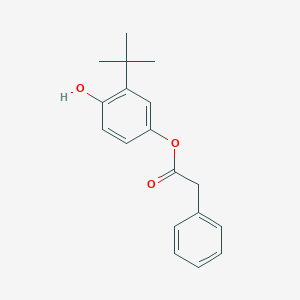
3-Tert-butyl-4-hydroxyphenyl phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-4-hydroxyphenyl phenylacetate, also known as Irganox 1010, is a synthetic antioxidant that is widely used in various industries, including plastics, rubber, adhesives, and lubricants. It is a white, crystalline powder with a molecular weight of 358.5 g/mol and a melting point of 110-125°C. This compound is known for its ability to prevent the oxidation of organic materials, which can lead to degradation and loss of performance.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-4-hydroxyphenyl phenylacetate involves the donation of a hydrogen atom to a free radical, which prevents the propagation of the radical chain reaction. This process is known as hydrogen atom transfer (HAT) and is a common mechanism for antioxidants. The tert-butyl group on the phenol ring of the compound enhances its antioxidant activity by stabilizing the phenoxyl radical intermediate that is formed during the HAT process.
Biochemical and Physiological Effects:
Studies have shown that this compound has low toxicity and is well tolerated by living organisms. It has been found to have no mutagenic or carcinogenic effects and is not a skin irritant or sensitizer. In addition, it has been shown to have beneficial effects on various physiological processes, such as reducing oxidative stress and inflammation, and improving cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Tert-butyl-4-hydroxyphenyl phenylacetate in lab experiments include its high stability, low toxicity, and wide range of applications. It can be easily incorporated into various organic materials and is compatible with many analytical techniques. However, its effectiveness as an antioxidant may vary depending on the specific system being studied, and it may not be suitable for all experimental conditions.
Orientations Futures
There are many potential future directions for research on 3-Tert-butyl-4-hydroxyphenyl phenylacetate. One area of interest is the development of new synthetic methods that are more efficient and sustainable. Another area is the investigation of its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, there is a need for more studies on its environmental impact and safety for human and animal health.
Méthodes De Synthèse
The synthesis of 3-Tert-butyl-4-hydroxyphenyl phenylacetate involves the reaction of 4-hydroxybenzoic acid with phenylacetyl chloride in the presence of a catalyst such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent such as dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
3-Tert-butyl-4-hydroxyphenyl phenylacetate has been extensively studied for its antioxidant properties. It has been shown to inhibit the oxidation of various organic materials, including polymers, oils, and fats. In addition, it has been found to have antimicrobial and anti-inflammatory effects. These properties make it a valuable additive in many industrial applications, such as stabilizers for plastics and rubbers, lubricants for machinery, and preservatives for food and cosmetics.
Propriétés
Numéro CAS |
92943-49-2 |
|---|---|
Formule moléculaire |
C18H20O3 |
Poids moléculaire |
284.3 g/mol |
Nom IUPAC |
(3-tert-butyl-4-hydroxyphenyl) 2-phenylacetate |
InChI |
InChI=1S/C18H20O3/c1-18(2,3)15-12-14(9-10-16(15)19)21-17(20)11-13-7-5-4-6-8-13/h4-10,12,19H,11H2,1-3H3 |
Clé InChI |
HZTVHRPQCSXXGM-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)CC2=CC=CC=C2)O |
SMILES canonique |
CC(C)(C)C1=C(C=CC(=C1)OC(=O)CC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



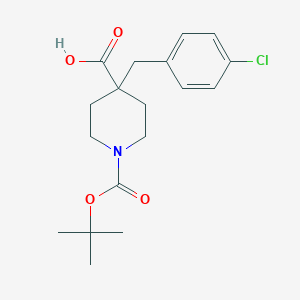

![2-Phenylnaphtho[2,1-b]furan](/img/structure/B184984.png)


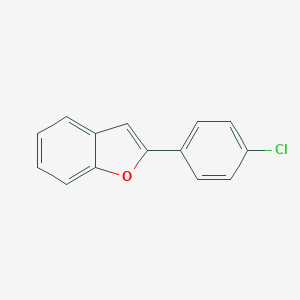
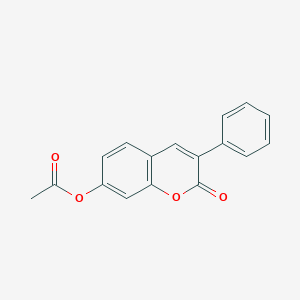

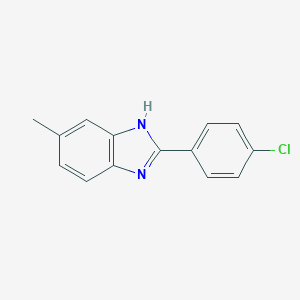
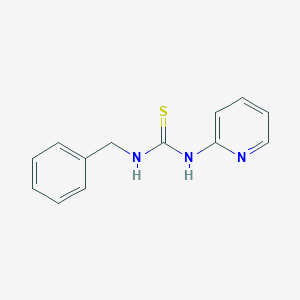
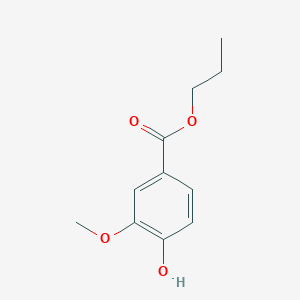
![2-[(2-Chloropyridin-3-yl)carbamoyl]benzoic acid](/img/structure/B185001.png)
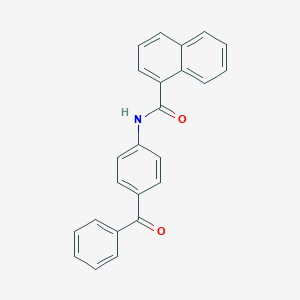
![3-methyl-N-[3-(methylsulfanyl)phenyl]benzamide](/img/structure/B185004.png)